1-Cyclohexyl-5-fluorobenzimidazole

Descripción

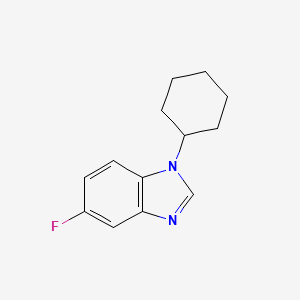

1-Cyclohexyl-5-fluorobenzimidazole (CAS: [1375068-87-3]) is a fluorinated benzimidazole derivative characterized by a cyclohexyl substituent at the N1 position and a fluorine atom at the C5 position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity. The introduction of fluorine enhances metabolic stability and lipophilicity, while the cyclohexyl group may influence steric bulk and solubility .

Propiedades

IUPAC Name |

1-cyclohexyl-5-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKDVPQQWNODMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742979 | |

| Record name | 1-Cyclohexyl-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-87-3 | |

| Record name | 1H-Benzimidazole, 1-cyclohexyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-5-fluorobenzimidazole can be synthesized through various synthetic routes, including the following:

Condensation Reaction: The compound can be prepared by the condensation of o-phenylenediamine with cyclohexyl isocyanate in the presence of a suitable catalyst, such as trifluoroacetic acid (TFA), under reflux conditions.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 5-fluorobenzimidazole with cyclohexyl bromide in the presence of a strong base, such as potassium tert-butoxide, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions. The choice of solvent, temperature, and reaction time are carefully controlled to maximize yield and purity.

Análisis De Reacciones Químicas

1-Cyclohexyl-5-fluorobenzimidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as sodium azide (NaN3) can replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, reflux conditions

Reduction: LiAlH4, anhydrous ether, 0°C to room temperature

Substitution: NaN3, DMF, room temperature

Major Products Formed:

Oxidation: this compound-5-oxide

Reduction: this compound-5-hydride

Substitution: 1-Cyclohexyl-5-azido-1H-benzimidazole

Aplicaciones Científicas De Investigación

1-Cyclohexyl-5-fluorobenzimidazole has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-Cyclohexyl-5-fluorobenzimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of 1-cyclohexyl-5-fluorobenzimidazole, highlighting differences in substituents, physicochemical properties, and synthesis pathways:

Key Observations:

- Position of Fluorine : Fluorination at C5 (vs. C6) in benzimidazoles can alter electronic properties (e.g., dipole moments) and intermolecular interactions, as demonstrated in crystallographic studies using tools like Mercury CSD .

- Substituent Effects : Methyl or nitro groups introduce steric or electronic modifications. For example, 2-methyl derivatives exhibit reduced solubility in polar solvents, as inferred from synthesis protocols involving DMF and sodium metabisulfite .

- Core Heterocycle: Non-benzimidazole analogs (e.g., nitroaniline derivatives) lack the conjugated aromatic system, leading to distinct reactivity and biological profiles .

Crystallographic Validation:

Structural validation of these compounds relies on tools such as SHELXL for small-molecule refinement and Mercury CSD for visualizing packing patterns and intermolecular interactions . For instance, fluorine’s electronegativity often leads to short C–F···H–C contacts in crystal lattices, influencing melting points and stability .

Actividad Biológica

1-Cyclohexyl-5-fluorobenzimidazole is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to summarize its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H15FN2

- Molecular Weight : 220.27 g/mol

- CAS Number : 70699866

This compound is characterized by its benzimidazole core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the cyclohexyl group and fluorine atom enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range. |

| Study B (2024) | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C (2023) | Indicated anti-inflammatory effects in animal models, reducing levels of pro-inflammatory cytokines. |

These studies highlight the compound's potential as a multi-functional therapeutic agent.

Safety and Toxicology

This compound has been classified with specific safety warnings:

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319) .

Toxicological assessments are essential to evaluate the safety profile before clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.